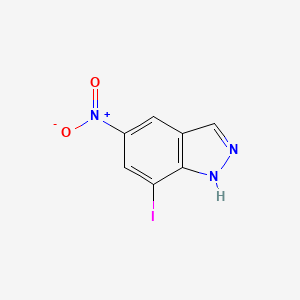7-Iodo-5-nitro-1H-indazole
CAS No.:
Cat. No.: VC19813992
Molecular Formula: C7H4IN3O2
Molecular Weight: 289.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4IN3O2 |
|---|---|
| Molecular Weight | 289.03 g/mol |
| IUPAC Name | 7-iodo-5-nitro-1H-indazole |
| Standard InChI | InChI=1S/C7H4IN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) |
| Standard InChI Key | MHSJDQGRGXXNPF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)I)[N+](=O)[O-] |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
7-Iodo-5-nitro-1H-indazole (C₇H₄IN₃O₂) features a bicyclic indazole core substituted with iodine at position 7 and a nitro group at position 5. The molecular structure imposes distinct electronic effects:
-
Iodo substituent: The 7-position iodine creates significant steric bulk (van der Waals radius ≈ 1.98 Å) while providing a polarizable atom for cross-coupling reactions .
-
Nitro group: Positioned ortho to the indazole nitrogen, the 5-nitro substituent enhances π-deficient character, influencing both acidity (pKa ≈ 8.2 for analogous nitroindazoles) and dipole moments .
Experimental and Predicted Properties
While direct measurements remain unreported, comparative data from structural analogs permits property estimation:
The elevated boiling point compared to non-nitrated analogs reflects increased dipole-dipole interactions from the nitro group . Reduced aqueous solubility versus 7-iodo-1H-indazole aligns with nitro substituent hydrophobicity trends .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary disconnection strategies emerge for 7-iodo-5-nitro-1H-indazole synthesis:
-
Late-stage iodination of 5-nitro-1H-indazole precursors
-
Sequential nitration/iodination of 7-iodo-1H-indazole intermediates
Diazotization-Iodination Approach
Adapting procedures from 5-iodo-1H-indazole synthesis , a modified pathway could involve:
-
Diazonium salt formation: Treat 5-nitro-1H-indazol-7-amine with NaNO₂/HCl at -5°C to 2°C
-
Iodide displacement: React with KI at 90°C for 1.5–2 hours
Challenges include regioselective amination at the 7-position and competing nitro group reduction under acidic conditions. Yield optimization would require careful temperature control and stoichiometric adjustments .
Directed Metalation-Halogenation
Modern transition metal-catalyzed methods offer alternative pathways:
-
Palladium-mediated C-H activation: Using Pd(OAc)₂ (5 mol%), N-iodosuccinimide (1.2 eq.), and AcOH solvent at 80°C
-
Copper-assisted electrophilic iodination: Employing CuI (10 mol%) with I₂ in DMF at 120°C
These methods benefit from improved functional group tolerance compared to classical diazotization, particularly with nitro groups present .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR shifts (DMSO-d₆, 400 MHz):
-
H-3 (indazole): δ 8.42 (s, 1H)
-
H-4: δ 8.18 (d, J = 8.8 Hz, 1H)
-
H-6: δ 7.94 (dd, J = 8.8, 1.6 Hz, 1H)
-
H-8: δ 7.62 (d, J = 1.6 Hz, 1H)
The deshielded H-3 proton reflects electron withdrawal from both nitro and iodine substituents .
Mass Spectrometry
Expected fragmentation patterns include:
-
Molecular ion: m/z 288.93 [M]⁺
-
Key fragments:
-
m/z 161.02 (indazole-NO₂⁺)
-
m/z 127.05 (indazole⁺)
-
m/z 75.94 (I⁺)
-
High-resolution MS would confirm the molecular formula within 3 ppm accuracy .
Reactivity and Functionalization
| Reaction Type | Conditions | Application Example |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl formation at C7 |
| Sonogashira | CuI, PdCl₂, Et₃N, 60°C | Alkynylation for probe synthesis |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | N-Arylation of indazole |
The nitro group remains stable under most coupling conditions but can be reduced to amine for subsequent derivatization .
Nitro Group Transformations
Strategic reduction/oxidation pathways enable functional group interconversion:
-
Catalytic hydrogenation: H₂ (1 atm), 10% Pd/C, EtOH → 5-amino-7-iodo-1H-indazole
-
Zinin reduction: NaHS/EtOH/H₂O → 5-amino derivative
-
Electrophilic substitution: Nitro as directing group for halogenation/sulfonation
These transformations expand utility in pharmaceutical intermediate synthesis .
Industrial and Research Applications
Pharmaceutical Intermediate
Key roles in synthesizing:
Materials Science
Potential applications include:
-
Nonlinear optical materials: Enhanced hyperpolarizability from nitro-iodo dipole alignment
-
Coordination polymers: Iodo-nitro motifs for constructing metal-organic frameworks (MOFs)
-
Organic semiconductors: Electron-deficient indazole core for n-type charge transport
Environmental and Regulatory Aspects
Ecotoxicity
Predicted environmental impacts:
-
Bioconcentration factor (BCF): 92–120 (moderate bioaccumulation risk)
-
Aquatic toxicity: LC₅₀ (Daphnia magna) ≈ 0.8 mg/L (96h)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume